Carbamic acid, 2-pyridinyl-, phenylmethyl ester
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Description
Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a compound that has been synthesized and characterized in various studies. It is related to a class of organic compounds known as carbamate esters, which are derived from carbamic acid. These compounds are of interest due to their potential applications in organic synthesis and catalysis.
Synthesis Analysis
The synthesis of related carbamate esters has been reported in the literature. For instance, a pyrrolidine ring-containing carbamate ester was synthesized and shown to be an effective organocatalyst in asymmetric Michael addition reactions in aqueous media . Additionally, a methodology for synthesizing halogenated pyridine-2-carboxylic acid derivatives, which are important synthons for the synthesis of aromatic chelating agents, has been described .
Molecular Structure Analysis
The molecular structure of phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester, a compound similar to carbamic acid, 2-pyridinyl-, phenylmethyl ester, has been determined using X-ray single crystal diffraction. Density functional theory (DFT) calculations were performed to analyze the structure, atomic charge distributions, and thermodynamic properties . These studies provide insights into the electronic structure and potential reactivity of the compound.
Chemical Reactions Analysis
Carbamate esters are known to participate in various chemical reactions. An unexpected carbon dioxide insertion reaction involving a carbamic compound was investigated, providing mechanistic insights into the reactivity of these esters . The study of such reactions is crucial for understanding how carbamate esters can be utilized in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate esters have been studied using experimental techniques and theoretical calculations. The vibrational frequencies predicted by DFT calculations were compared with experimental data, confirming the reliability of the theoretical method . The negative charges on sulfur, oxygen, and nitrogen atoms in the pyridine ring make the compound a potential multidentate ligand .
Case Studies
The use of carbamate esters as organocatalysts in asymmetric synthesis has been demonstrated in a case study where a pyrrolidine-containing carbamate ester showed high yields and selectivity in Michael addition reactions . This highlights the practical applications of carbamate esters in organic synthesis and their potential for developing new catalytic processes.
Safety And Hazards
properties
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 |
Source
|
Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
CAS RN |
105892-47-5 |
Source
|
Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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